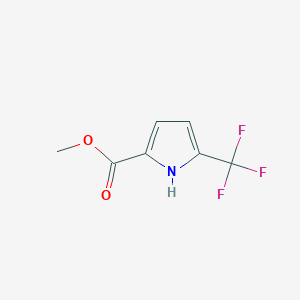

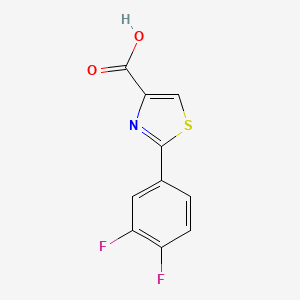

![molecular formula C12H24ClNO B1419201 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride CAS No. 1185299-09-5](/img/structure/B1419201.png)

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride

Overview

Description

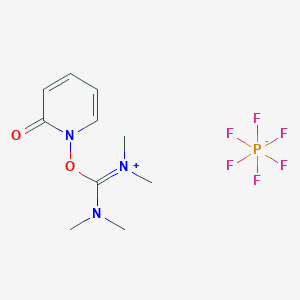

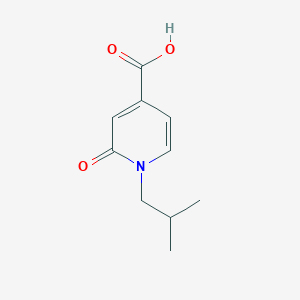

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H23NO•HCl . It has a molecular weight of 233.78 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is 1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Metabolic Activity in Obese Rats : The metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride was studied in obese rats. This compound, when administered chronically, led to reduced food intake and weight gain in obese (fa/fa) rats, with an increase in free fatty acid concentration observed after 12 days of treatment (Massicot, Steiner, & Godfroid, 1985).

Effects on Feeding Behavior : The same compound was also tested for its effects on feeding behavior. It is notable as the first non-amphetamine substance with low toxicity and without psychotropic activity to affect the satiety center, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Energy Expenditure Activation : Another study focused on the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), which is chemically unrelated to amphetamine. This compound was found to increase energy expenditure by increasing resting oxygen consumption (VO2) and produced dose-related increases in VO2 in normal rats (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Antimycobacterial Activity : The atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, which included compounds related to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, showed in vitro and in vivo activity against Mycobacterium tuberculosis. Compound 4e was particularly noted for its potent activity (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

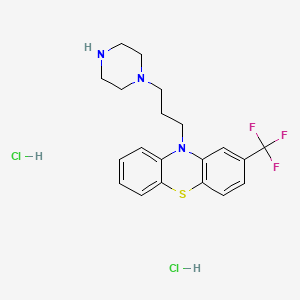

Antihistaminic and Antiserotonin Properties : The antihistaminic-antiserotonin actions of cyproheptadine, a compound structurally similar to 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride, have been demonstrated in various experimental situations (Stone, Wenger, Ludden, Stavorski, & Ross, 1961).

Carbon-13 NMR Spectroscopy of Methyl-Substituted Piperidines : A study conducted carbon-13 chemical shifts and coupling constants measurements on various methyl-substituted piperidines and their hydrochloride salts, contributing to the understanding of the structural and electronic properties of these compounds (Béguin, Deschamps, Boubel, & Delpuech, 1978).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(cyclopentylmethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBNXRJTKZMPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.